2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride
Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which is an intermediate in the synthesis of poly(sulfobetaine-3,4-ethylenedioxythiophene) (psbedot), a conjugated polymer .
Mode of Action
It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which acts as an intermediate during the multi-step synthesis of psbedot .
Biochemical Pathways
It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which is involved in the synthesis of psbedot, a conjugated polymer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride typically involves the chlorination of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid+SOCl2→2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve similar chlorination reactions on a larger scale, with appropriate safety and environmental controls to handle the by-products such as sulfur dioxide and hydrogen chloride.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or water under reflux conditions.
Major Products:
Amides, Esters, and Thioesters: Depending on the nucleophile used in substitution reactions.
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid: From hydrolysis reactions.
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride has several applications in scientific research:
Materials Science:
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
- 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid
- 3,4-Ethylenedioxythiophene
- 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Comparison: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. In contrast, compounds like 3,4-Ethylenedioxythiophene are primarily used for their conductive properties in polymer applications. The presence of the carbonyl chloride group in this compound allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPVCHMDVVGUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428781 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477587-17-0 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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